Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate
Description
Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate is a heterocyclic compound featuring a fused thiazolo-triazole core, a 4-nitrophenyl substituent, and a piperidine-4-carboxylate ester moiety. The 4-nitro group on the phenyl ring is electron-withdrawing, which may enhance reactivity in electrophilic or nucleophilic interactions. The hydroxythiazolo-triazole system could contribute to hydrogen bonding, influencing solubility and target binding .
Properties
IUPAC Name |
methyl 1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-nitrophenyl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O5S/c1-3-15-21-20-24(22-15)18(26)17(31-20)16(12-4-6-14(7-5-12)25(28)29)23-10-8-13(9-11-23)19(27)30-2/h4-7,13,16,26H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTDIDKOWDXLBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCC(CC4)C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and triazole intermediates, followed by their coupling with a piperidine derivative. Key steps include:
Formation of Thiazole Ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic conditions.
Formation of Triazole Ring: This involves the cyclization of hydrazine derivatives with carboxylic acids or esters.
Coupling Reaction: The thiazole and triazole intermediates are then coupled with a piperidine derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the thiazole ring can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The nitro group on the phenyl ring can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Substitution: Nucleophiles in the presence of a base like sodium hydride in an aprotic solvent such as DMF (dimethylformamide).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of amide or ether derivatives depending on the nucleophile used.
Scientific Research Applications
Table 2: Biological Activities
| Activity | Description |
|---|---|
| Protein Folding Inhibition | Affects cellular protein folding pathways |
| NF-kB Pathway Modulation | Alters inflammatory responses via NF-kB signaling |
| Neuroprotective Properties | Exhibits potential neuroprotective effects |
Anti-inflammatory Properties
The compound's ability to modulate NF-kB signaling suggests significant anti-inflammatory potential. This could be beneficial in treating conditions characterized by chronic inflammation.
Neuroprotective Effects
Research indicates that Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate may offer neuroprotective benefits. Its interaction with stress response pathways could be pivotal in developing treatments for neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the pharmacological properties of similar compounds within the same class. For instance:
- Study on Anti-inflammatory Effects : A study demonstrated that related thiazole derivatives effectively reduced inflammation markers in vitro.
- Neuroprotection Research : Another research effort highlighted the neuroprotective effects of piperidine derivatives in models of oxidative stress.
These findings underscore the potential applications of this compound in therapeutic contexts.
Mechanism of Action
The mechanism of action of Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of multiple heterocyclic rings suggests potential interactions with a variety of biological targets, possibly through hydrogen bonding, π-π stacking, or hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound’s structural analogs differ in substituents, heterocyclic cores, or backbone modifications. Below is a detailed comparison with key derivatives:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Effects: The 4-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, which may enhance binding to electron-rich biological targets (e.g., enzymes with aromatic pockets) .
Backbone Modifications :
- The target compound’s piperidine-4-carboxylate backbone differs from the piperazine-carboxylate in the analog. Piperazine’s additional nitrogen atom increases basicity and hydrogen-bonding capacity, which could alter receptor affinity or solubility .
Computational studies suggest that nitro-substituted derivatives exhibit higher thermal stability but lower aqueous solubility compared to fluorinated analogs.
Biological Activity
Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
- IUPAC Name : Methyl 1-[(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-nitrophenyl)methyl]piperidine-4-carboxylate
- Molecular Formula : C21H25N5O5S
- Molecular Weight : 459.52 g/mol
The compound primarily targets activating transcription factor 4 (ATF4) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) . These proteins are crucial in regulating cellular stress responses and inflammation. The compound's interaction with these targets leads to modulation of the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway , suggesting potential applications in neuroprotection and anti-inflammatory therapies.
Neuroprotective Effects
Research indicates that the compound exhibits promising neuroprotective properties. It has been shown to mitigate cellular damage in neuronal models, likely through its modulation of stress response pathways.
Anti-inflammatory Properties
The compound has demonstrated significant anti-inflammatory effects in various models. By inhibiting the NF-kB pathway, it reduces the expression of pro-inflammatory cytokines, which are implicated in numerous chronic inflammatory diseases.
Case Studies and Research Findings
A series of studies have highlighted the biological efficacy of similar triazole derivatives:
- Anticancer Activity :
- Antiviral Properties :
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target/Mechanism | IC50 Value (μM) | Reference |
|---|---|---|---|---|
| Compound A | Anticancer | MCF-7 Cell Line | 6.2 | |
| Compound B | Antiviral | HIV | 12.0 | |
| Compound C | Anti-inflammatory | NF-kB Inhibition | 10.5 |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:
- Solubility : Influences bioavailability; optimal solubility is necessary for effective therapeutic action.
- Stability : The compound's stability under physiological conditions affects its efficacy and shelf life.
Factors such as molecular weight and structural characteristics can impact absorption and distribution within biological systems.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
Synthesis involves multi-step reactions requiring precise control of:
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance nucleophilic substitution reactions, while ethanol or acetonitrile aids in cyclization steps .
- Catalysts : Triethylamine or phosphorus oxychloride facilitates coupling reactions and heterocycle formation .
- Temperature : Reflux conditions (70–100°C) are critical for thiazolo-triazole ring closure . Methodological validation via TLC and HPLC is recommended to monitor intermediate purity.
Q. How should researchers characterize the structural integrity of this compound?
Use NMR spectroscopy to confirm:
Q. What preliminary biological assays are suitable for evaluating its activity?
- Antimicrobial screening : Use agar diffusion assays against S. aureus and E. coli to test minimum inhibitory concentrations (MICs) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values . Compare results with structurally related compounds (e.g., furan- or piperazine-containing analogs) to establish baseline activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?
- Systematic substitutions : Replace the 4-nitrophenyl group with electron-withdrawing (e.g., 3,4-dichlorophenyl) or electron-donating (e.g., 4-methoxyphenyl) groups to modulate receptor binding .
- Heterocycle modification : Substitute the thiazolo-triazole core with pyrazolo-triazole systems to evaluate changes in antimicrobial potency .
- Piperidine vs. piperazine : Compare pharmacokinetic properties (e.g., logP, solubility) to optimize bioavailability .
Q. What mechanistic pathways underlie its potential anticancer activity?
Hypothesize based on analogous compounds:
- Enzyme inhibition : Target 14-α-demethylase (CYP51) or topoisomerase II via docking studies (PDB: 3LD6) .
- Apoptosis induction : Measure caspase-3/7 activation and mitochondrial membrane depolarization in treated cells . Validate using Western blotting (e.g., Bcl-2/Bax ratio) and RNA-seq to identify dysregulated pathways .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Control for assay variability : Standardize protocols (e.g., inoculum size in antimicrobial tests, serum concentration in cell cultures) .
- Reaction condition analysis : Compare yields and purity when synthesizing under anhydrous vs. ambient conditions, as moisture may hydrolyze ester groups .
- Meta-analysis : Use computational tools (e.g., PCA or cluster analysis) to correlate structural features (e.g., logP, H-bond donors) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
